![molecular formula C15H24N4O B7056604 N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide](/img/structure/B7056604.png)
N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide is an organic compound with a distinctive structure, characterized by a pyrazole ring fused to a complex side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide generally involves multi-step organic reactions. The process may start with the formation of the 5-methylpyrazole core, followed by the introduction of the cyanoethyl group through a nucleophilic substitution reaction. The final step typically involves the attachment of the 2,2,4-trimethylpentanamide side chain using amide bond formation reactions under specific conditions.
Industrial Production Methods
While detailed industrial production methods are proprietary and can vary, they often involve scaling up the laboratory synthesis routes. This includes optimization of reaction conditions like temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, potentially altering the cyanoethyl group.
Reduction: Reduction reactions can be employed to modify functional groups within the molecule, such as the cyano group.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: For substitution reactions, where the conditions can range from basic to acidic environments depending on the desired transformation.
Major Products
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide is studied for its ability to undergo various organic transformations, making it a valuable intermediate in synthetic chemistry.
Biology
Biologically, this compound may interact with specific enzymes or receptors, providing insights into biochemical pathways and potential therapeutic uses.
Medicine
In medicine, its potential as a pharmacological agent is being explored, particularly for its interactions with molecular targets related to disease states.
Industry
Industrially, it could be used in the development of new materials or as a chemical intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound's observed effects. The precise pathways and molecular targets depend on the specific application and are a focus of ongoing research.
Comparison with Similar Compounds
Comparing this compound with others in its class highlights its unique structural features and reactivity:
N-[1-(cyanoethyl)-5-methylpyrazole]: Lacks the 2,2,4-trimethylpentanamide side chain, resulting in different chemical properties.
5-methylpyrazole derivatives: Often possess distinct reactivity profiles due to variations in their side chains.
List of Similar Compounds
N-[1-(cyanoethyl)-5-methylpyrazole]
5-methylpyrazole
N-(cyanoethyl)pyrazole derivatives
Properties
IUPAC Name |
N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11(2)10-15(4,5)14(20)17-13-9-12(3)19(18-13)8-6-7-16/h9,11H,6,8,10H2,1-5H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWQCQXAIXQMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC#N)NC(=O)C(C)(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide](/img/structure/B7056536.png)
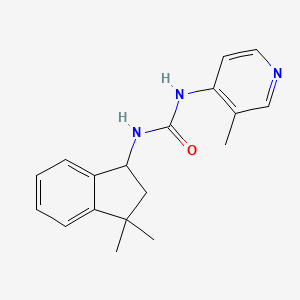
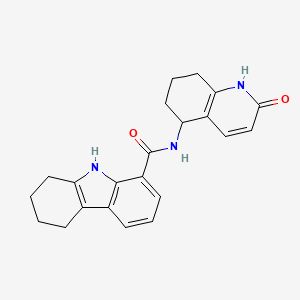
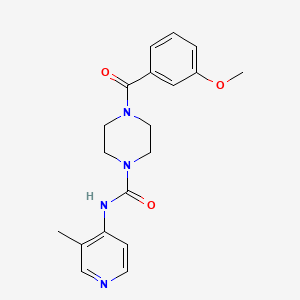
![4-[(4-cyanophenyl)methyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide](/img/structure/B7056563.png)
![(2R,3S)-4-[2-(2-cyanophenoxy)acetyl]-2-methylmorpholine-3-carboxamide](/img/structure/B7056573.png)
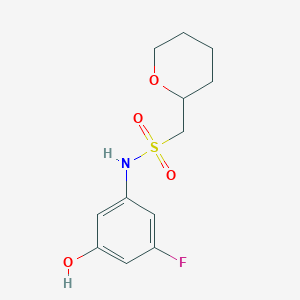
![1-(3-Methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]urea](/img/structure/B7056583.png)
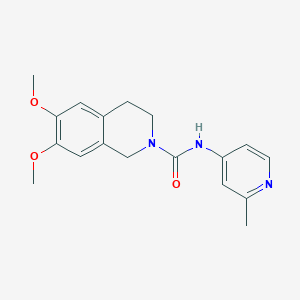
![4-[2-(2-chlorophenyl)acetyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide](/img/structure/B7056596.png)
![2-[Butan-2-yl-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7056612.png)
![(5-Fluoro-2-methoxyphenyl)-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7056628.png)
![1-[1-[2-(Methoxymethyl)-6-methylmorpholine-4-carbonyl]cyclopropyl]ethanone](/img/structure/B7056635.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)urea](/img/structure/B7056641.png)
